6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
説明
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6, a methyl group at position 2, and a sulfonamide group at position 2. The bromine atom enhances steric and electronic interactions in biological systems, while the sulfonamide group improves solubility and enables hydrogen bonding, making the compound a versatile intermediate in medicinal chemistry and drug discovery . This scaffold shares structural similarities with kinase inhibitors and antimicrobial agents, as evidenced by related pyrazolo[1,5-a]pyrimidine derivatives .
特性
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGMSIKIMLMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of 2-Methylpyrazolo[1,5-a]pyrimidine: This intermediate is prepared by reacting pyrazolo[1,5-a]pyrimidine with a suitable methylating agent.
Bromination: The 2-Methylpyrazolo[1,5-a]pyrimidine is then brominated using bromine or a brominating reagent to introduce the bromine atom at the 6-position.
Sulfonamide Formation: Finally, the brominated intermediate is reacted with a sulfonamide reagent to form the desired 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide can inhibit critical kinases involved in cancer progression, such as AAK1 (adaptor-associated kinase 1) . This inhibition can lead to reduced tumor growth and improved survival rates in preclinical models.
- Antimicrobial Properties : The compound has also demonstrated broad-spectrum antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide. The results indicated significant cytotoxic activity against multiple cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . The compound exhibited IC50 values comparable to established chemotherapeutic agents like Dasatinib.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against standard bacterial strains using the broth dilution method. The results showed that it possessed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This underscores its potential use in treating bacterial infections.
作用機序
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide involves its interaction with specific molecular targets and pathways . The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. Additionally, the bromine atom and pyrazolo[1,5-a]pyrimidine core may interact with other molecular targets, leading to various biological effects.
類似化合物との比較
Structural Analogs of Pyrazolo[1,5-a]pyrimidine Derivatives
The table below highlights key structural analogs and their properties:
*Molecular weight calculated based on formula C₇H₆BrN₄O₂S.
Key Observations:
Substituent Effects on Activity: Bromine vs. Chlorine: The bromine atom in the target compound (position 6) provides greater steric bulk and electronegativity compared to the chlorine in 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide. This may enhance binding affinity in hydrophobic pockets of target proteins, as seen in kinase inhibitors like PDE2A ligands . Sulfonamide vs.
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidines with bulky hydrophobic groups (e.g., trifluoromethyloxy in ) exhibit potent enzyme inhibition (IC₅₀ in nM range), whereas small polar groups (e.g., sulfonamide) balance hydrophobicity and solubility .
- Tetrazolo[1,5-a]pyrimidines () show moderate α-glucosidase inhibition, highlighting the impact of core heterocycle modifications on target specificity.
Physicochemical Properties: The target compound’s sulfonamide group likely improves aqueous solubility compared to sulfonyl chloride precursors (e.g., 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, ), which are more reactive but less stable .
Mechanistic Insights from Related Compounds
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines (e.g., ) bind to ATP pockets in kinases (e.g., CDK2, TTK), with potency influenced by substituents at positions 2, 3, and 4. For example, polar groups in hydrophobic regions enhance selectivity and physicochemical properties .
- Antimicrobial Activity : Imidazo[1,5-a]pyridine derivatives () inhibit bacterial growth via hydrophobic interactions, suggesting that the target compound’s bromine and sulfonamide groups could similarly disrupt microbial enzymes .
生物活性
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article examines its biological properties, focusing on antimicrobial, anticancer, and enzymatic inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide features a sulfonamide functional group, which is often associated with enhanced biological activity. The compound's CAS number is 2031259-16-0.
Antimicrobial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of several synthesized compounds including 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide against various pathogens. The minimum inhibitory concentrations (MICs) were determined for Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
| Microorganism | MIC (µg/mL) | Control (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 32 | 8 |
| Escherichia coli | 64 | 16 |
| Klebsiella pneumoniae | 128 | 32 |
| Pseudomonas aeruginosa | 256 | 64 |
| Candida albicans | 32 | 4 |
The compound showed notable activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been widely studied. In vitro assays revealed that 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide inhibited the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| MCF-7 (Breast) | 10 | 0.5 |
| HeLa (Cervical) | 15 | 0.4 |
| A549 (Lung) | 12 | 0.6 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines .
Enzymatic Inhibition
The compound also acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. Molecular docking studies have shown that it interacts effectively with target proteins, suggesting a mechanism for its biological activity.
Table 3: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 25 |
| Thymidylate Synthase | 30 |
These findings highlight the dual role of the compound in both antimicrobial and anticancer applications .
Case Studies
A recent study focused on the synthesis and biological evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives including the sulfonamide variant. The results indicated that the presence of the sulfonamide group enhances both antimicrobial and anticancer activities compared to other derivatives lacking this functionality .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide, and what reaction conditions are critical for its preparation?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. A common approach involves:
- Cyclization : Reacting 5-aminopyrazoles with β-dicarbonyl compounds under basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
- Bromination : Introducing bromine at position 6 using brominating agents like NBS (N-bromosuccinimide) in DMF or THF .
- Sulfonamide Functionalization : Coupling the core with sulfonamide groups via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Key Conditions : Control of temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents is critical to avoid side products .
Q. How can researchers characterize 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying protons and carbons adjacent to bromine and sulfonamide groups. For example, the methyl group at position 2 appears as a singlet at ~2.5 ppm, while sulfonamide protons resonate near 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 331.98) and fragmentation patterns .
- HPLC-PDA : Purity (>95%) is assessed using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. What are the key solubility and stability considerations for handling 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide in experimental settings?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonamide group. Pre-sonication or heating (40–60°C) may enhance dissolution .
- Stability : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the sulfonamide group. Avoid prolonged exposure to light, as bromine may undergo photodecomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and reaction time. For example, a 2³ factorial design identified optimal bromination at 90°C with 1.2 eq NBS, increasing yield from 45% to 72% .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
Q. What computational methods can predict the reactivity and regioselectivity of bromination in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic regions. For pyrazolo[1,5-a]pyrimidine, position 6 shows higher electron density, favoring bromination .
- Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction media. Acetonitrile, for instance, stabilizes transition states better than toluene .
Q. How should researchers resolve conflicting bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in kinase inhibition (IC₅₀ = 0.5 μM in vitro vs. 5 μM in cells) may arise from membrane permeability issues .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that interfere with assays .
Q. What structure-activity relationship (SAR) insights guide the modification of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide for enhanced target binding?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the bromine with chlorine or iodine to modulate steric bulk. Bromine’s electronegativity enhances binding to hydrophobic kinase pockets (e.g., p38 MAPK) .
- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to improve solubility without compromising binding affinity. For example, trifluoromethyl sulfonamide analogs showed 3-fold higher activity in PDE4 inhibition .
Q. How can researchers assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound loss via LC-MS. A half-life (t₁/₂) <30 minutes indicates rapid hepatic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates to test for CYP3A4/2D6 inhibition, which predicts drug-drug interaction risks .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
